molecular formula C16H16N4O2 B2821576 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol CAS No. 2379996-33-3

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol

Cat. No.: B2821576
CAS No.: 2379996-33-3
M. Wt: 296.33
InChI Key: YJJYFWDBLUBUOO-UHFFFAOYSA-N
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Description

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry and drug development . The structure of this compound includes a pyridopyrimidine moiety fused with a benzofuran ring, which contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves multiple steps, typically starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with an appropriate aniline derivative in the presence of a reducing agent such as Raney Nickel in acetic acid . This intermediate is then subjected to further functionalization to introduce the benzofuran ring and other substituents.

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By binding to the active site of these kinases, the compound prevents the transfer of phosphate groups from ATP to target proteins, thereby disrupting key signaling pathways involved in cancer progression and other diseases .

Properties

IUPAC Name

4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(6-1-4-13-12(16)5-8-22-13)9-18-15-11-3-2-7-17-14(11)19-10-20-15/h2-3,5,7-8,10,21H,1,4,6,9H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJYFWDBLUBUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC3=NC=NC4=C3C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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